Memantine hydrochloride can be synthesized through several methods, including:
Memantine hydrochloride has a molecular formula of and a molecular weight of approximately 215.77 g/mol. Its structure features a bicyclic adamantane core with an amino group that contributes to its pharmacological activity.
Memantine hydrochloride participates in various chemical reactions primarily related to its synthesis and degradation:
Memantine acts primarily as an N-methyl-D-aspartate receptor antagonist. It selectively blocks excessive activation of these receptors by glutamate, which is implicated in neurotoxicity associated with Alzheimer's disease.
Memantine hydrochloride is primarily utilized in clinical settings for:
Memotine hydrochloride (chemical name: 1-(p-methoxyphenoxymethyl)-3,4-dihydroisoquinoline hydrochloride) was first identified as an antiviral agent in the 1960s. Its discovery emerged from systematic screening of isoquinoline derivatives for activity against respiratory viruses. Initial studies, published in 1969, demonstrated its ability to inactivate myxoviruses and paramyxoviruses in vitro at concentrations ≤20 µg/mL [2]. The compound’s name derives from its core chemical structure: a methyl-substituted dihydroisoquinoline scaffold linked to a methoxyphenoxy group. Unlike the structurally distinct adamantane-derived memantine (used for Alzheimer’s disease), memotine hydrochloride belongs to a separate class of small molecules prioritized for respiratory antiviral research during this era [2] [4]. Early investigations confirmed its low toxicity profile in animal models and human trials, positioning it as a candidate for managing viral respiratory infections [2].
Table 1: Early Isoquinoline Antiviral Candidates
Compound | Chemical Structure | Primary Viral Targets |
---|---|---|
Memotine hydrochloride | 1-(p-methoxyphenoxymethyl)-3,4-dihydroisoquinoline | Influenza, Parainfluenza, Rhinoviruses |
Famotine | 1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline | Influenza A2, Rhinovirus Type 2 |
Memotine hydrochloride is classified as a 3,4-dihydroisoquinoline derivative, characterized by a partially saturated isoquinoline ring system substituted at the 1-position with a p-methoxyphenoxymethyl group. This scaffold is structurally distinct from adamantane-based antivirals (e.g., amantadine) or neuraminidase inhibitors (e.g., oseltamivir). Key features of its structure include:
This structural class represents a historically significant, though underexploited, avenue in antiviral development. Isoquinoline alkaloids and their synthetic analogs exhibit broad bioactivity, but memotine hydrochloride remains notable for its specific design against respiratory pathogens [7].
Memotine hydrochloride emerged during a period of intensive research into non-vaccine interventions for respiratory viruses. Its significance lies in three key areas:
Table 2: Virological Profile of Memotine Hydrochloride in Early Studies
Virus Type | Model System | Key Finding | Reference |
---|---|---|---|
Influenza A2 | Human challenge | Reduced infection incidence and symptoms | [2] |
Influenza B | Human challenge | Significant reduction in clinical symptoms | [2] |
Rhinovirus Type 2 | Human challenge/Nasal instillation | Symptom incidence reduction | [2] |
Parainfluenza | In vitro inactivation | Viral inactivation at ≤20 µg/mL | [2] |
Research into memotine hydrochloride declined as neuraminidase inhibitors advanced, but its legacy persists in contemporary efforts to develop isoquinolone-based antivirals. Recent derivatives show improved selectivity indices (e.g., CC50 >300 µM) while retaining activity against resistant influenza strains [4]. Furthermore, structural insights from this class continue to inform novel polymerase inhibitors targeting respiratory viruses [4] [9].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7